2-phenyl-1H-indol-5-ol
Description
Properties
IUPAC Name |
2-phenyl-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEPNARTKQGOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the double Sonogashira reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone .
Chemical Reactions Analysis
2-phenyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The nitro group in ortho-nitrostyrenes can be reduced to an amine, followed by cyclization to form the indole ring.
Common reagents used in these reactions include titanium(III) chloride for reduction, palladium catalysts for cyclization, and various electrophiles for substitution reactions. Major products formed from these reactions include substituted indoles and ketones.
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, which can be categorized as follows:
1. Anticancer Activity
- Numerous studies have shown that 2-phenyl-1H-indol-5-ol and its derivatives possess potent anticancer properties. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .
3. Anti-inflammatory Effects
- This compound has shown promising anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions. Research indicates that it can reduce inflammatory markers in vitro, which could be beneficial in diseases like rheumatoid arthritis and inflammatory bowel disease .
4. Antioxidant Activity
- The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative damage, contributing to its therapeutic potential in age-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its therapeutic potential. Modifications to the indole ring and phenyl group can significantly influence the biological activity of derivatives:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group at C5 | Increases anticancer potency |
| Alkyl Substituents | Enhances antimicrobial activity |
| Halogen Substituents | Modulates anti-inflammatory effects |
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study synthesized various derivatives of 2-phenylindole and tested them against MCF-7 cells, finding that certain modifications led to enhanced cytotoxicity with GI50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy : Research conducted on synthesized indole derivatives showed promising results against resistant bacterial strains, suggesting that structural modifications can lead to more effective antimicrobial agents .
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that 2-phenylindole derivatives could inhibit the release of pro-inflammatory cytokines, highlighting their potential in treating inflammatory diseases .
Mechanism of Action
The biological activities of 2-phenyl-1H-indol-5-ol are attributed to its ability to interact with multiple molecular targets and pathways. For example, indole derivatives can bind to receptors with high affinity, modulating their activity and leading to therapeutic effects. The exact mechanism of action varies depending on the specific derivative and the target receptor.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 2-phenyl-1H-indol-5-ol, highlighting differences in substituents, molecular weights, and physicochemical properties:
Detailed Analysis of Key Analogues
2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol
This compound differs from this compound by the addition of a hydroxyl group on the C2 phenyl ring and a methyl group at C3. The methyl group at C3 introduces steric hindrance, which may influence binding interactions in biological systems. Reported applications include use as a synthetic intermediate in drug discovery .
1-Ethyl-2-methyl-1H-indol-5-ol
The ethyl group at N1 and methyl at C2 alter the electronic and steric profile significantly. Alkylation of the indole nitrogen reduces hydrogen-bond donor capacity but increases lipophilicity, which could enhance membrane permeability. This derivative’s molecular weight (175.23 g/mol) is notably lower than this compound, suggesting differences in pharmacokinetic properties .
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanal
Substitution of the C5 hydroxyl with chlorine introduces an electron-withdrawing group, reducing solubility but increasing stability against oxidation. The propanal group at C3 provides a reactive aldehyde moiety, enabling conjugation reactions. This derivative’s higher molecular weight (298.75 g/mol) and electrophilic nature make it suitable for covalent inhibitor design .
5-Methyl-1H-indol-6-ol
The hydroxyl group at C6 instead of C5 shifts the electronic density of the indole ring. This compound’s simpler structure (C₉H₉NO) highlights how minor positional changes dramatically alter physicochemical behavior .
Biological Activity
2-Phenyl-1H-indol-5-ol is a member of the indole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects across various disease models, including cancer, infections, and oxidative stress conditions.
Overview of Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that certain substituted indoles demonstrate high inhibition rates in DPPH and superoxide radical scavenging assays, comparable to established antioxidants like melatonin .
- Antimicrobial Activity : This compound has demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its structural analogs have been evaluated for their ability to inhibit biofilm formation and bacterial growth .
- Anticancer Properties : this compound has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies on various cancer cell lines have shown that this compound can inhibit proliferation and promote cell death in a dose-dependent manner .
The biological effects of this compound are attributed to its interaction with multiple molecular targets:
- Receptor Modulation : The compound can bind to specific receptors with high affinity, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells, which is crucial in preventing diseases related to oxidative stress.
- Inhibition of Enzymatic Activity : Certain studies suggest that this compound can inhibit enzymes involved in cancer progression and microbial metabolism, thereby exerting its therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| 2-Phenylindole | Moderate | High | Low |
| 5-Hydroxyindole | Low | Moderate | High |
| 2-(4-Aminophenyl)indole | High | Low | Moderate |
This table highlights that while some derivatives may excel in specific areas, this compound shows a balanced profile across multiple biological activities.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antioxidant Efficacy : A study reported that certain substituted derivatives showed up to 81% inhibition in superoxide radical scavenging assays at a concentration of 1 mM, indicating strong antioxidant potential .
- Antimicrobial Studies : In vitro testing revealed that analogs of this compound were effective against MRSA strains, showcasing their potential as novel antimicrobial agents .
- Cancer Cell Line Research : Investigations into the cytotoxic effects on bladder cancer T24 cells demonstrated significant reductions in cell viability upon treatment with this compound, suggesting its role in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenyl-1H-indol-5-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the phenyl group at the indole's 2-position. For example, indole derivatives can be halogenated at the 5-position, followed by hydroxylation via hydrolysis or catalytic reduction. Reaction optimization includes controlling temperature (e.g., 60–80°C for coupling reactions) and using anhydrous solvents (e.g., THF or DMF) to minimize side products. Catalytic systems like Pd(PPh₃)₄ or CuI/ligand combinations improve coupling efficiency .
Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 6.8–7.5 ppm for indole protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 210.0913 for C₁₄H₁₁NO).
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks. SHELX programs refine crystallographic data to <0.05 Å resolution .
- HPLC-PDA : Purity ≥95% is achievable using C18 columns with methanol/water gradients.
Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how do they influence experimental design?
- Methodological Answer :
- pKa : Predicted pKa ~10.1 (hydroxyl group) suggests protonation state varies with pH, affecting solubility and reactivity in aqueous buffers .
- LogP : Estimated logP ~2.8 indicates moderate lipophilicity, guiding solvent selection (e.g., DMSO for stock solutions).
- Solubility : Limited aqueous solubility (<1 mg/mL) necessitates co-solvents (e.g., ethanol) for biological assays.
- Thermal Stability : Decomposition above 200°C (DSC/TGA) informs storage at 4°C under inert gas .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic analyses for this compound derivatives?
- Methodological Answer : Contradictions between X-ray and NMR data (e.g., tautomeric forms) require iterative refinement. Use SHELXL to model disorder or alternative conformations. Validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental NMR chemical shifts. Cross-check with 2D NOESY for spatial proximity of protons .
Q. What methodologies are effective in studying the interaction of this compound with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (ka/kd).
- Molecular Docking (MOE/Glide) : Simulate binding poses using crystal structures (PDB) to identify key interactions (e.g., π-π stacking with Phe residues).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Q. What strategies should be employed to ensure reproducibility in the synthesis of this compound under varying laboratory conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) via response surface methodology.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
- Stability Studies : Assess intermediate degradation under varying humidity and oxygen levels using accelerated aging tests .
Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound in complex reaction environments?
- Methodological Answer :
- Reactivity Prediction : DFT (B3LYP/6-31G*) calculates Fukui indices to identify electrophilic/nucleophilic sites.
- Degradation Pathways : Molecular dynamics (Amber) simulate hydrolysis or oxidation under physiological conditions.
- Solvent Effects : COSMO-RS models predict solubility and stability in mixed solvents .
Q. What safety protocols are critical when handling this compound in laboratory settings, based on its GHS classification?
- Methodological Answer :
- GHS Hazards : Classified as H315 (skin irritation) and H319 (eye irritation). Use PPE (nitrile gloves, goggles) and work in fume hoods.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA guidelines).
- First Aid : Immediate eye irrigation (15 min) and medical consultation for inhalation exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
